5-chloro-2-(ethylsulfanyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines several functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrimidine core, followed by the introduction of the ethylsulfanyl group and the pyridin-3-ylmethyl carbamoyl moiety. The final step involves the formation of the cyclopenta[b]thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
- Other pyrimidine derivatives with similar functional groups
Uniqueness
5-Chloro-2-(ethylsulfanyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H20ClN5O2S2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN5O2S2/c1-2-30-21-25-11-14(22)17(26-21)19(29)27-20-16(13-6-3-7-15(13)31-20)18(28)24-10-12-5-4-8-23-9-12/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,24,28)(H,27,29) |
InChI Key |
PUVVNAVTSMPVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4)Cl |
Origin of Product |
United States |
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